

Introduction: The Strategic Importance of Fluorinated Anilines

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Compound of Interest

Compound Name: 2,4-Difluoro-5-methylaniline

Cat. No.: B1432388

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In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.^{[1][2]} **2,4-Difluoro-5-methylaniline**, a substituted aniline, represents a key intermediate within this class of molecules. Its unique arrangement of two electron-withdrawing fluorine atoms and an electron-donating methyl group on an aniline core makes it a versatile precursor for the synthesis of complex pharmaceutical and agrochemical agents.^{[3][4][5]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Difluoro-5-methylaniline**. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and molecular design. We will delve into its chemical identity, physical characteristics, spectroscopic signature, and safety protocols, providing both established data and predictive insights grounded in the behavior of structurally similar compounds.

Chemical and Structural Identity

Confirming the precise identity of a chemical intermediate is the foundational step for any successful research and development program. The fundamental identifiers for **2,4-Difluoro-5-methylaniline** are summarized below.

Identifier	Value	Source
Chemical Name	2,4-Difluoro-5-methylaniline	-
CAS Number	1378579-56-6	[6]
Molecular Formula	C ₇ H ₇ F ₂ N	[6]
Molecular Weight	143.13 g/mol	[6]
SMILES	<chem>NC1=CC(C)=C(F)C=C1F</chem>	[6]
InChI Key	ISYXXORXVFRVKD- UHFFFAOYSA-N	[7]

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Structure:

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an intermediate dictate its behavior in reactions, its purification strategy, and its potential impact on the properties of the final product. The following table summarizes the available and predicted data for **2,4-Difluoro-5-methylaniline**.

Property	Value / Description	Significance in Application
Appearance	Likely a liquid or low-melting solid at room temperature. Structurally related compounds like 2,4-difluoroaniline appear as clear brown or reddish-purple liquids. [4] [5] [8]	Influences material handling, storage, and choice of reaction solvents.
Melting Point	No experimental data available. The related 2,4-difluoroaniline has a melting point of -7.5 °C. [4] [5] [9]	Defines the solid-state handling requirements and is a key indicator of purity.
Boiling Point	No experimental data available. The isomer 2-fluoro-5-methylaniline boils at 80-86 °C under reduced pressure (11 mmHg). [10] 2,4-difluoroaniline boils at 170 °C at 753 mmHg. [4] [5]	Essential for designing purification protocols such as distillation.
Density	No experimental data available. The density of 2,4-difluoroaniline is 1.268 g/mL at 25 °C. [4] [5]	Important for process scale-up calculations and solvent selection.
Solubility	Expected to be poorly miscible in water, similar to 2,4-difluoroaniline which has a solubility of 1-5 g/100 mL. [4] [5] Likely soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols).	Crucial for selecting appropriate reaction and extraction solvents, and for developing purification and formulation strategies.
pKa (Predicted)	The pKa of the conjugate acid is predicted to be low for an aniline, likely around 3.3, due to the strong electron-	Governs the compound's basicity, influencing its reactivity with acids and its behavior in different pH environments, which is critical

	withdrawing effect of the two fluorine atoms.[4][5][10][11]	for extraction and chromatography.
LogP (Predicted)	1.86	[6]
TPSA (Predicted)	26.02 Å ²	[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and purity of a synthetic intermediate. While specific spectra for **2,4-Difluoro-5-methylaniline** are not publicly available, its structural features allow for a confident prediction of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic signals will exhibit complex splitting patterns (coupling) due to interactions with each other and with the adjacent fluorine atoms (H-F coupling). The amine protons may appear as a broad singlet, and the methyl group will be a singlet unless coupled to other nuclei.
- ¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, which are highly characteristic. The chemical shifts will be influenced by the electronic effects of the fluorine, amine, and methyl substituents.
- ¹⁹F NMR: This is a definitive technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing unambiguous structural information.

Infrared (IR) Spectroscopy

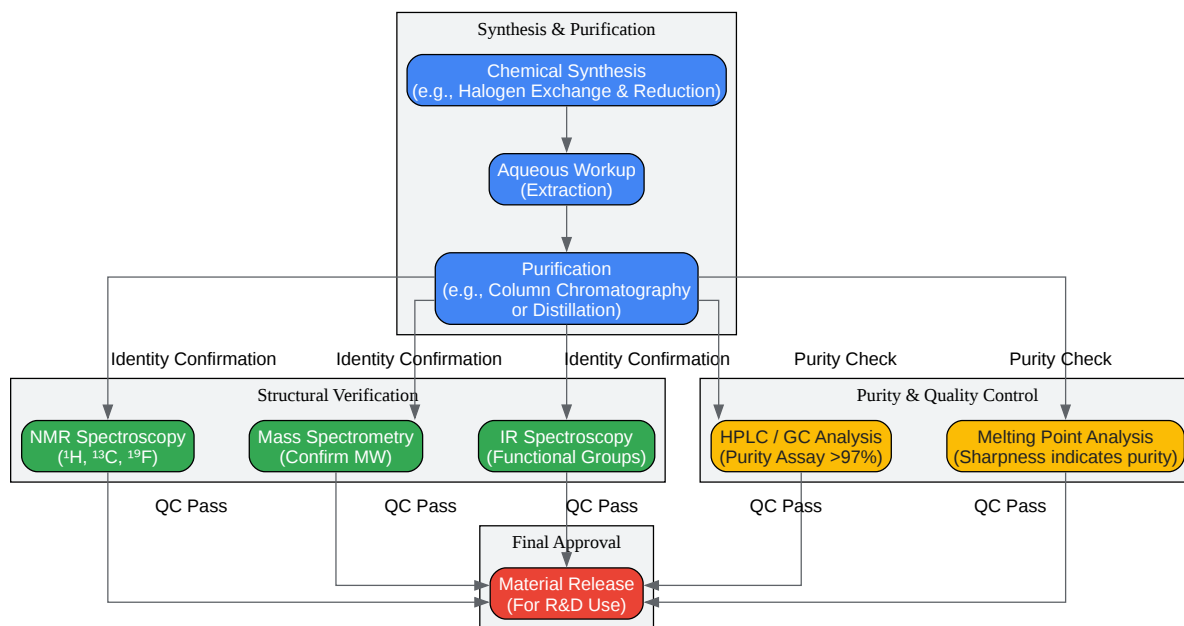
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

- C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm^{-1} , respectively.
- C=C Stretching: Aromatic ring vibrations in the $1500\text{-}1600\text{ cm}^{-1}$ region.
- C-F Stretching: Strong, characteristic absorption bands in the $1100\text{-}1300\text{ cm}^{-1}$ region, indicative of the aryl-fluorine bonds.

Experimental Workflow: A Framework for Characterization

A robust and self-validating workflow is essential to ensure the quality and consistency of any chemical intermediate used in research and development. The following diagram illustrates a standard protocol for the synthesis and characterization of a compound like **2,4-Difluoro-5-methylaniline**.



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Caption: Standard workflow for the synthesis and quality control of a chemical intermediate.

This workflow ensures that the material proceeds from synthesis to final application only after its identity and purity have been rigorously confirmed by orthogonal analytical techniques. The choice of purification (distillation vs. chromatography) is dictated by the compound's boiling

point and polarity, while the combination of NMR, MS, and IR provides an unassailable confirmation of the molecular structure.

Safety, Handling, and Storage

Given the absence of a specific Material Safety Data Sheet (MSDS) for **2,4-Difluoro-5-methylaniline**, it is prudent to adopt the handling precautions for the structurally similar and well-documented compound, 2,4-difluoroaniline.[\[12\]](#)

- Hazard Classification: Assumed to be harmful or toxic. 2,4-difluoroaniline is classified as Acute Toxicity (Oral, Dermal, Inhalation).[\[12\]](#)
- GHS Hazard Statements (Assumed):
 - H302: Harmful if swallowed.[\[12\]](#)[\[13\]](#)
 - H311: Toxic in contact with skin.[\[12\]](#)
 - H315: Causes skin irritation.[\[13\]](#)
 - H319: Causes serious eye irritation.[\[13\]](#)
 - H331: Toxic if inhaled.[\[12\]](#)
 - H335: May cause respiratory irritation.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[\[12\]](#)
 - Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[\[12\]](#)
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[\[12\]](#)[\[13\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[5] An inert atmosphere is often recommended for anilines to prevent oxidation.[4][5]

Applications in Research and Development

2,4-Difluoro-5-methylaniline is not typically an end-product but rather a valuable intermediate. Its utility stems from the strategic placement of its functional groups:

- The Amine Group: The primary amine ($-NH_2$) is a versatile chemical handle. It can be readily diazotized and converted into a wide range of other functional groups or used in coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build more complex molecules.
- The Fluorine Substituents: The two fluorine atoms are critical for modulating the electronic properties of the aromatic ring and the final molecule. In medicinal chemistry, aryl fluorides are known to block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][2] They can also engage in favorable interactions with biological targets, enhancing binding potency.[1]
- The Methyl Group: The methyl group provides an additional point of substitution and influences the lipophilicity and steric profile of the molecule.

As such, this compound is an attractive starting material for the synthesis of:

- Active Pharmaceutical Ingredients (APIs): Particularly in oncology, neurology, and infectious disease research, where fluorinated scaffolds are common.
- Agrochemicals: Used in the development of advanced pesticides and herbicides where metabolic stability and target potency are key.[3]
- Specialty Materials: Incorporated into polymers and other materials where its specific electronic and physical properties are desired.[3]

Conclusion

2,4-Difluoro-5-methylaniline is a specialized chemical intermediate with significant potential for the synthesis of high-value molecules in the pharmaceutical and chemical industries. Its key physicochemical characteristics—moderate lipophilicity, low basicity, and multiple reactive sites—make it a well-suited building block for modern molecular design. A thorough understanding of its properties, guided by the data presented in this guide, is essential for its safe handling and effective implementation in synthetic workflows. The continued development of novel fluorinated compounds will undoubtedly rely on versatile and well-characterized intermediates like this one.

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